molecular formula C14H21N3O2 B3030518 tert-Butyl (3S)-3-(pyridin-2-ylamino)pyrrolidine-1-carboxylate CAS No. 915002-37-8

tert-Butyl (3S)-3-(pyridin-2-ylamino)pyrrolidine-1-carboxylate

Cat. No. B3030518
CAS RN: 915002-37-8
M. Wt: 263.34
InChI Key: DHBSLPHOGHQLFE-NSHDSACASA-N
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Description

The compound tert-Butyl (3S)-3-(pyridin-2-ylamino)pyrrolidine-1-carboxylate is a derivative of pyrrolidine, which is a secondary amine and one of the five-membered ring heterocycles known as azoles. Pyrrolidine derivatives are of significant interest due to their presence in various bioactive molecules and pharmaceuticals.

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be complex, involving multiple steps and reagents. For instance, the one-step continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and 2-bromoketones utilizes the byproduct HBr from the Hantzsch reaction to hydrolyze t-butyl esters in situ, providing the corresponding acids in a single microreactor . Another example is the optimized large-scale synthesis of tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate, which is an intermediate for nicotinic acetylcholine receptor agonists, involving debenzylation and ring hydrogenation . Additionally, the synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates demonstrates the utility of these compounds in the synthesis of macrocyclic Tyk2 inhibitors .

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives can be elucidated using spectroscopic methods and X-ray diffraction studies. For example, tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was characterized spectroscopically and confirmed by X-ray diffraction, revealing a triclinic space group and intermolecular hydrogen bonds . Similarly, the crystal and molecular structure of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate was characterized, showing intramolecular hydrogen bonding .

Chemical Reactions Analysis

Pyrrolidine derivatives can undergo various chemical reactions, including lithiation, which can occur on the nitrogen and the ring, leading to substituted derivatives . Singlet oxygen reactions of tert-butyl esters of pyrrole carboxylic acids can yield peroxidic intermediates that couple with nucleophiles to produce substituted pyrroles . Additionally, the Diels-Alder reaction can be used to form complex structures, as seen with tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate reacting with maleic anhydride .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives are influenced by their molecular structure. For instance, the presence of tert-butyl groups can increase steric bulk, affecting reactivity and solubility. The crystalline structure, as determined by X-ray diffraction, can provide insights into the stability and intermolecular interactions of these compounds . The use of Density Functional Theory (DFT) analyses can also predict the behavior of these molecules under different conditions .

Scientific Research Applications

Enantioselective Synthesis

  • The compound has been utilized in the enantioselective synthesis of N-tert-butyl disubstituted pyrrolidines, a process important for the creation of chiral molecules in organic chemistry (Chung et al., 2005).

Coupling Reactions

  • It serves as a substrate in palladium-catalyzed coupling reactions with arylboronic acids. This process is crucial in the synthesis of complex organic compounds (Wustrow & Wise, 1991).

Structural Studies

  • The compound has been synthesized and characterized using spectroscopic methods and X-ray diffraction studies, providing insights into its molecular structure (Naveen et al., 2007).

Catalytic Applications

  • Research has explored its use in acylation chemistry, where it acts as a catalyst. This application is significant in polymer and material science (Mennenga et al., 2015).

Lithiation Studies

  • The compound is involved in studies of lithiation, a process important in organic synthesis, particularly in the formation of carbon-carbon bonds (Smith et al., 2013).

Synthesis of Schiff Base Compounds

  • It is used in the synthesis of Schiff base compounds, which have applications in various fields including medicinal chemistry and material science (Çolak et al., 2021).

Activation of Carboxylic Acids

  • The compound is involved in the activation of carboxylic acids, a key step in the synthesis of esters and anhydrides, which are important in pharmaceutical and polymer chemistry (Pozdnev, 2009).

Antiinflammatory Activities

  • Derivatives of the compound have been synthesized and evaluated for antiinflammatory activities, showcasing its potential in the development of new pharmaceuticals (Ikuta et al., 1987).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s a pharmaceutical compound, it might interact with biological targets such as enzymes or receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. Proper handling and disposal procedures should be followed to ensure safety .

Future Directions

The future directions for the study of this compound could include exploring its potential uses in various fields such as medicine or materials science, and investigating its environmental impact .

properties

IUPAC Name

tert-butyl (3S)-3-(pyridin-2-ylamino)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)17-9-7-11(10-17)16-12-6-4-5-8-15-12/h4-6,8,11H,7,9-10H2,1-3H3,(H,15,16)/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHBSLPHOGHQLFE-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)NC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)NC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001158836
Record name 1,1-Dimethylethyl (3S)-3-(2-pyridinylamino)-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001158836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

915002-37-8
Record name 1,1-Dimethylethyl (3S)-3-(2-pyridinylamino)-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915002-37-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl (3S)-3-(2-pyridinylamino)-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001158836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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